4-ethoxy-3-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide
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Description
4-ethoxy-3-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H16FNO4S3 and its molecular weight is 425.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiophene derivatives have been known to exhibit inhibitory effects against various organisms .
Mode of Action
It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura coupling reactions . This reaction involves the coupling of two organic groups, one electrophilic and the other nucleophilic, in the presence of a palladium catalyst .
Biochemical Pathways
The suzuki–miyaura coupling reaction, which similar compounds participate in, involves the formation of carbon-carbon bonds . This could potentially affect various biochemical pathways, particularly those involving the synthesis of complex organic molecules.
Result of Action
It’s worth noting that similar compounds have been used in the synthesis of complex organic molecules via the suzuki–miyaura coupling reaction .
Action Environment
It’s important to note that the stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of a catalyst .
Biological Activity
4-Ethoxy-3-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities, particularly in antimicrobial and enzyme inhibition applications. This compound combines various functional groups that contribute to its pharmacological properties, making it a candidate for further investigation in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Ethoxy group at the para position of the aromatic ring.
- Fluoro substituent at the meta position.
- Thiophene rings connected via a carbonyl group, enhancing its biological interactions.
Antimicrobial Activity
Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial properties. The presence of the thiophene moiety is particularly noteworthy as it enhances the interaction with microbial targets.
A study evaluating various benzenesulfonamide derivatives demonstrated that compounds with similar structures showed effective inhibition against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. For instance, related compounds exhibited Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 18 μmol/mL against these strains, suggesting that our compound may possess comparable or superior activity .
Compound | Target Bacteria | MIC (μmol/mL) |
---|---|---|
Compound A | Staphylococcus aureus | 6.25 |
Compound B | Escherichia coli | 12.5 |
4-Ethoxy... | TBD | TBD |
Enzyme Inhibition
The compound has been identified as a potential inhibitor of specific enzymes, particularly carbonic anhydrases (CAs). A related study reported that certain benzenesulfonamides exhibited excellent selectivity for CA IX over CA II, with IC50 values ranging from 10.93 to 25.06 nM . This suggests that this compound could be developed as a targeted therapy for conditions involving dysregulated carbonic anhydrase activity.
Case Studies
- Antimicrobial Efficacy : A recent investigation into sulfonamide derivatives revealed that compounds similar to our target demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The findings indicated that modifications in the thiophene structure could enhance activity levels, warranting further exploration of this compound in this context .
- Enzyme Interaction Studies : Binding affinity assays conducted on related sulfonamides showed promising results in inhibiting ion channels implicated in pain pathways. This suggests that our compound may also modulate pain responses effectively, offering potential therapeutic avenues for neuropathic pain management .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies using computational models have predicted favorable absorption, distribution, metabolism, and excretion (ADME) properties. Further experimental validation is necessary to confirm these predictions and assess bioavailability and toxicity profiles .
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4S3/c1-2-24-15-7-6-13(10-14(15)19)27(22,23)20-11-12-5-8-17(26-12)18(21)16-4-3-9-25-16/h3-10,20H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUPGSMQWKXIPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.